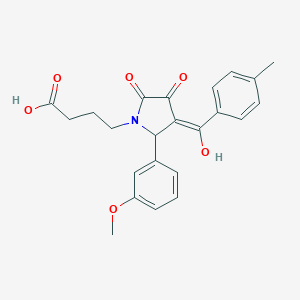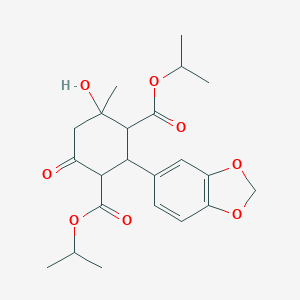![molecular formula C19H23N3O2S B282570 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282570.png)
2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide is a chemical compound that has shown potential in scientific research applications.
Mechanism of Action
The mechanism of action for 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide is not fully understood. However, studies have suggested that the compound may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. The compound may also act as an antioxidant and anti-inflammatory agent, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide can affect various biochemical and physiological processes. For example, the compound has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in neuronal cells. It has also been shown to inhibit the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines in glial cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide in lab experiments is its potential as a multifunctional compound. The compound has shown promise as an antitumor agent and a neuroprotective agent, which could make it a useful tool for studying various diseases and conditions. However, one limitation is that the compound has not yet been extensively studied in vivo, which could limit its potential for clinical use.
Future Directions
There are several future directions for research on 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide. One direction is to investigate the compound's potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another direction is to study the compound's mechanism of action in more detail, which could provide insights into its potential uses and limitations. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Synthesis Methods
The synthesis method for 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide involves the condensation of N-propylacetamide with 1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazole-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified through recrystallization.
Scientific Research Applications
2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide has been studied for its potential as an antitumor agent. In vitro studies have shown that the compound inhibits the growth of several cancer cell lines, including breast cancer, lung cancer, and melanoma. The compound has also been investigated for its potential as a neuroprotective agent, with studies showing that it can protect against oxidative stress and inflammation in neuronal cells.
properties
Molecular Formula |
C19H23N3O2S |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[(4E)-4-[(4-methylphenyl)methylidene]-5-oxo-1-prop-2-enylimidazol-2-yl]sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C19H23N3O2S/c1-4-10-20-17(23)13-25-19-21-16(18(24)22(19)11-5-2)12-15-8-6-14(3)7-9-15/h5-9,12H,2,4,10-11,13H2,1,3H3,(H,20,23)/b16-12+ |
InChI Key |
NATHICJLUAPCSW-FOWTUZBSSA-N |
Isomeric SMILES |
CCCNC(=O)CSC1=N/C(=C/C2=CC=C(C=C2)C)/C(=O)N1CC=C |
SMILES |
CCCNC(=O)CSC1=NC(=CC2=CC=C(C=C2)C)C(=O)N1CC=C |
Canonical SMILES |
CCCNC(=O)CSC1=NC(=CC2=CC=C(C=C2)C)C(=O)N1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
![3-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282490.png)
![3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)
![4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282499.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
![4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282502.png)

![4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B282510.png)
![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)

